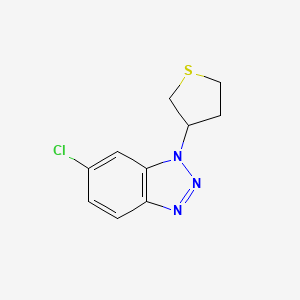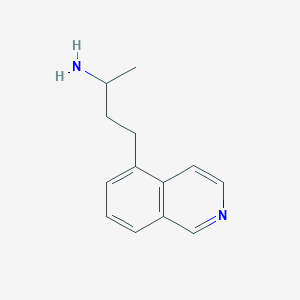
4-(Isoquinolin-5-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-5-yl)butan-2-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
準備方法
The synthesis of 4-(Isoquinolin-5-yl)butan-2-amine can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide efficient and environmentally friendly routes for the synthesis of isoquinoline derivatives .
化学反応の分析
4-(Isoquinolin-5-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be brominated by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 4-bromo-isoquinoline . The compound can also participate in tandem reactions with arynes and oxazoles, leading to the formation of 4-amino isoquinolin-1(2H)-ones .
科学的研究の応用
4-(Isoquinolin-5-yl)butan-2-amine has several scientific research applications. It is used in the preparation and biological evaluation of quinoline amines as anticancer agents . The compound has shown potential in molecular docking studies with the PI3K/AKT/mTOR pathway proteins, indicating its potential as a lead compound for new generation cancer inhibitors . Additionally, it is used in crystallographic and computational studies to understand the structural differences and interactions of isoquinoline derivatives .
作用機序
The mechanism of action of 4-(Isoquinolin-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to interact with the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and apoptosis . The molecular docking studies have revealed that the compound has a lesser binding energy with the pathway proteins, making it a promising candidate for further research .
類似化合物との比較
4-(Isoquinolin-5-yl)butan-2-amine can be compared with other isoquinoline derivatives, such as 4’-(Isoquinolin-4-yl)-2,2’:6’,2’'-terpyridine. Both compounds have similar structural backbones but differ in the position of the nitrogen atom in the isoquinoline ring . This difference in structure leads to variations in their crystallographic properties and interactions . Other similar compounds include 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which has shown anticancer activity in molecular docking studies .
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
4-isoquinolin-5-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)5-6-11-3-2-4-12-9-15-8-7-13(11)12/h2-4,7-10H,5-6,14H2,1H3 |
InChIキー |
IDHXBQQICLHFLO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC2=C1C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
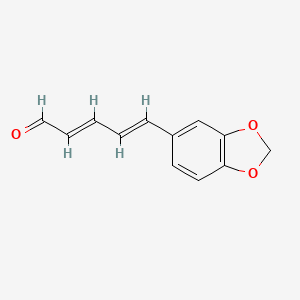
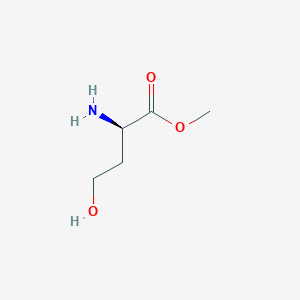
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
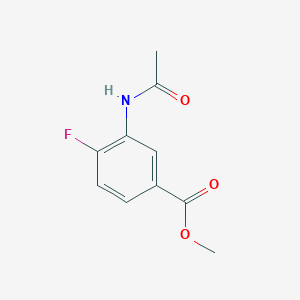
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
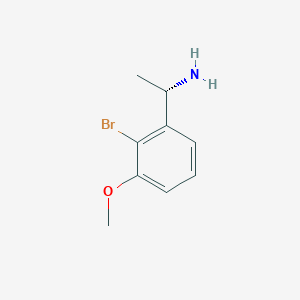
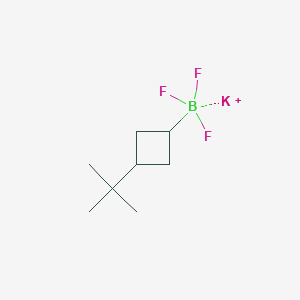
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
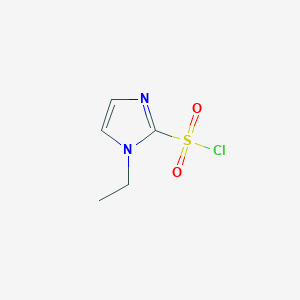
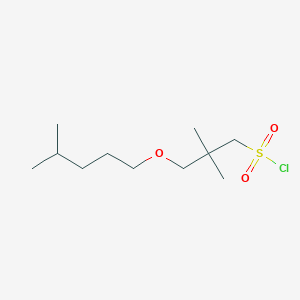
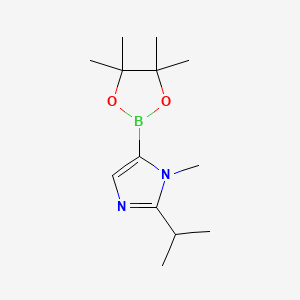
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
